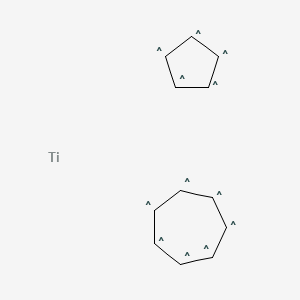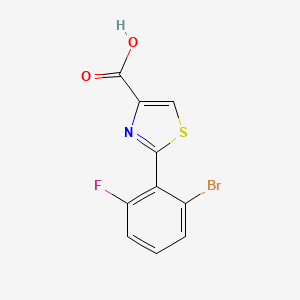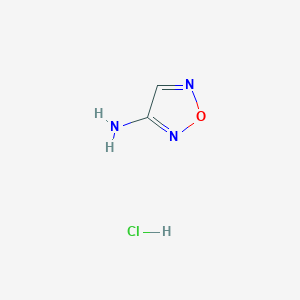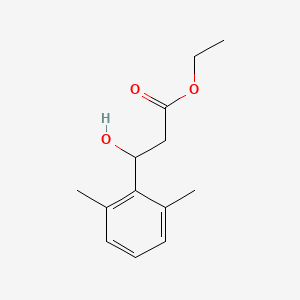
(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii), also known as Troticene, is a metallocene compound with the molecular formula C12H12Ti. It consists of a titanium atom sandwiched between a cycloheptatrienyl anion and a cyclopentadienyl anion. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of (|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii) typically involves the reaction of titanium tetrachloride with cycloheptatriene and cyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or sublimation to obtain a high-purity compound .
Analyse Des Réactions Chimiques
(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) complexes.
Reduction: It can be reduced to form titanium(0) species.
Substitution: The cyclopentadienyl and cycloheptatrienyl ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
(|C7-cycloheptatrienyl)(eta5-cyclopentadienyl)titanium(ii) can be compared with other metallocene compounds such as ferrocene, nickelocene, and chromocene. Unlike these compounds, Troticene has a unique combination of cycloheptatrienyl and cyclopentadienyl ligands, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other metallocenes may not be as effective .
Similar compounds include:
- Ferrocene (C10H10Fe)
- Nickelocene (C10H10Ni)
- Chromocene (C10H10Cr)
These compounds share the general metallocene structure but differ in the central metal atom and the specific ligands attached .
Propriétés
Formule moléculaire |
C12H12Ti |
|---|---|
Poids moléculaire |
204.09 g/mol |
InChI |
InChI=1S/C7H7.C5H5.Ti/c1-2-4-6-7-5-3-1;1-2-4-5-3-1;/h1-7H;1-5H; |
Clé InChI |
UGMSNGMGUIZFOA-UHFFFAOYSA-N |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH][CH][CH]1.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)


![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)




